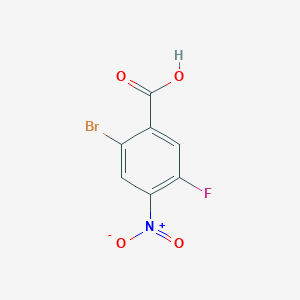

2-Bromo-5-fluoro-4-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance that is stored in a dry room at normal temperature .

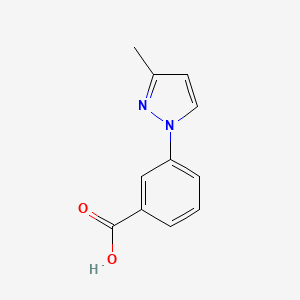

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-fluoro-4-nitrobenzoic acid . The InChI code is 1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in a dry room .科学的研究の応用

Building Block for Heterocyclic Synthesis

2-Bromo-5-fluoro-4-nitrobenzoic acid serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This compound can lead to the preparation of various condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through polymer-supported synthesis. Such heterocycles are significant in drug discovery due to their diverse biological activities (Soňa Křupková et al., 2013).

Crystallographic Studies and Molecular Electrostatic Potential

Research on ortho-, meta-, and para-substituted benzoic acid derivatives, including compounds similar to 2-Bromo-5-fluoro-4-nitrobenzoic acid, has determined their crystal structures using X-ray powder diffraction. These studies offer insights into the intermolecular interactions, hydrogen and halogen bonding, and their assembly into supramolecular frameworks. The electronic structure analysis of these compounds contributes to understanding their physicochemical properties and potential applications in material science (S. Pramanik et al., 2019).

Solid-Phase Synthesis Applications

The versatility of 2-Bromo-5-fluoro-4-nitrobenzoic acid extends to solid-phase synthesis, where it is used as an intermediate for creating complex organic molecules. This methodology facilitates the efficient synthesis of compounds with potential pharmacological activities. For instance, the solid-phase route has been employed to synthesize substituted 1-phenyl-2-aminomethyl-benzimidazoles and 1-phenyl-2-thiomethyl-benzimidazoles, showcasing the compound's role in generating pharmacologically relevant structures (D. Tumelty et al., 1998).

Anticonvulsant Activity Studies

In the realm of medicinal chemistry, derivatives of 2-Bromo-5-fluoro-4-nitrobenzoic acid and related compounds have been evaluated for their anticonvulsant activities. The synthesis and structural determination of metal complexes with 3-nitro-4-hydroxybenzoic acid, a structurally related compound, have led to insights into their potential anticonvulsant properties. Such studies underscore the importance of these compounds in developing new therapeutic agents (J. D'angelo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Mode of Action

For instance, in Suzuki-Miyaura coupling reactions, the compound could potentially act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Result of Action

The molecular and cellular effects of 2-Bromo-5-fluoro-4-nitrobenzoic acid are largely dependent on the specific context of its use. In organic synthesis, the compound can contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluoro-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Furthermore, the compound should be stored in a dry room at normal temperature to maintain its stability .

特性

IUPAC Name |

2-bromo-5-fluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWXPVUSPPRQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-4-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)